Dibenzoselenophene

Vue d'ensemble

Description

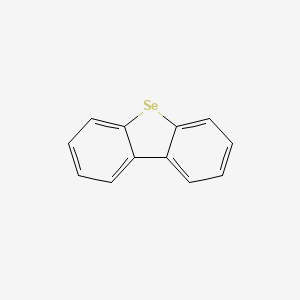

Dibenzoselenophene is an organoselenium compound with the molecular formula C₁₂H₈Se. It consists of a selenophene ring fused with two benzene rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibenzoselenophene can be synthesized through several methods. One common approach involves the reaction of tetraynes with triphenylphosphine selenide in a domino hexadehydro-Diels–Alder reaction. This method forms three new carbon-carbon bonds, one new carbon-selenium bond, and involves C-H σ-bond migration . Another method involves the use of selenonium ylides, where this compound reacts with diazomalonate in the presence of a rhodium acetate dimer catalyst to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The domino hexadehydro-Diels–Alder reaction, in particular, offers a robust and efficient method for producing this compound derivatives without the need for catalysts, oxidants, bases, or metals .

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzoselenophene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert this compound to its corresponding selenide.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted dibenzoselenophenes .

Applications De Recherche Scientifique

Dibenzoselenophene is a heterocyclic compound with a selenium atom in its structure, which has various applications in scientific research, medicine, and industry .

Scientific Research Applications

- Chemistry this compound serves as a fundamental building block in organic synthesis, enabling the creation of more complex organoselenium compounds. It can be synthesized through different methods, such as reacting a compound with diphenyl diselenide or using sodium hydride as a catalyst with malonic ester and propargyl bromide in an acetonitrile solvent .

- Biology this compound derivatives exhibit biological activities, including antidepressant, antioxidant, anticonvulsant, antibacterial, antitumor, antinociceptive, hepatoprotective, and antiapoptotic properties . They can act as antioxidants by scavenging free radicals and protecting cells from oxidative damage.

- Medicine Certain derivatives of this compound are under investigation for their potential anticancer and antimicrobial properties . Organoselenium compounds, in general, have demonstrated stronger antitumor activity and lower toxicity compared to inorganic selenium compounds .

- Industry this compound is utilized in the production of polymers, dyes, and other materials. Selenophene-based compounds play an important role in materials science and can be used to build organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSC) and thin-film transistors .

Reaction Mechanism

The mechanism of action for this compound depends on the specific application. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes and cellular signaling pathways.

Other research

Mécanisme D'action

The mechanism by which dibenzoselenophene exerts its effects varies depending on the specific application. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibenzothiophene: Similar in structure but contains sulfur instead of selenium.

Dibenzofuran: Contains oxygen instead of selenium.

Benzoselenophene: Contains a single benzene ring fused with a selenophene ring.

Uniqueness

Dibenzoselenophene is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs.

Activité Biologique

Dibenzoselenophene, a selenium-containing heterocyclic compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, antimicrobial, antitumor, and enzyme modulation activities.

Overview of this compound

This compound is characterized by a selenophene ring fused with benzene rings, which enhances its chemical stability and biological activity. The presence of selenium in its structure contributes to its unique properties compared to sulfur analogs, making it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that selenium-containing compounds can scavenge free radicals and reduce oxidative stress. For instance, research indicates that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes .

3. Antitumor Activity

This compound has shown promising antitumor effects in several studies. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, it has been tested against breast and colon cancer cell lines, where it exhibited cytotoxicity at low concentrations .

4. Enzyme Modulation

Research has indicated that this compound acts as an enzyme modulator, particularly influencing the activity of glutathione peroxidase and other selenoenzymes. This modulation can enhance the detoxification processes in cells, contributing to its protective effects against various diseases .

Study 1: Antioxidant Effects

In a controlled study, this compound was administered to mice subjected to oxidative stress induced by a high-fat diet. Results showed a significant reduction in malondialdehyde levels (a marker of lipid peroxidation) and an increase in antioxidant enzyme activities (superoxide dismutase and catalase) compared to control groups .

Study 2: Antitumor Mechanism

A study investigating the antitumor effects of this compound on human breast cancer cells revealed that treatment led to increased apoptosis rates and decreased proliferation markers (Ki-67). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dibenzoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Se/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFABSXGNHDNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179149 | |

| Record name | Dibenzoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-95-1 | |

| Record name | Dibenzoselenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.